HBC

Description

Structure

3D Structure

Properties

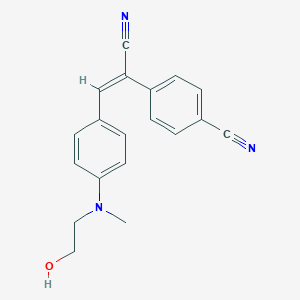

IUPAC Name |

4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAVZHWDYXQAFC-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCO)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexabenzocoronene: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-peri-hexabenzocoronene (HBC) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₄₂H₁₈.[1] Composed of a central coronene core fused with six additional benzene rings, this compound has garnered significant attention in the fields of materials science and organic electronics. Its planar, disc-like structure and extensive π-conjugation impart remarkable thermal stability and unique optoelectronic properties.[2] These characteristics make it a compelling building block for supramolecular assemblies, with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a potential vector for drug delivery. This guide provides an in-depth overview of the structure and synthesis of hexabenzocoronene, tailored for professionals in research and development.

Molecular Structure and Properties

The molecular structure of hexabenzocoronene is characterized by its large, planar aromatic system. This planarity, coupled with its high degree of symmetry (D₆h point group), facilitates strong π-π stacking interactions, leading to the self-assembly of this compound molecules into well-ordered columnar structures.[2] This self-assembly is a key attribute for its application in electronic devices.

Table 1: Physicochemical Properties of Hexabenzocoronene

| Property | Value | Reference |

| Molecular Formula | C₄₂H₁₈ | [1] |

| Molar Mass | 522.61 g/mol | [1] |

| Appearance | Dark yellow solid | [1] |

| Calculated Density | 1.54 g/cm³ | [1] |

| UV-Vis Absorption (λmax, in 1,2,4-trichlorobenzene) | 358.2 nm (β-band), 386.4 nm (p-band), 438.4 nm (α-band) | |

| Fluorescence Emission (λmax) | ~471.53 nm | [3][4] |

| Photoluminescence Quantum Yield (PLQY) of a derivative | Up to 67% (for a "symmetry-broken" derivative in toluene) | [5] |

| Charge Carrier Mobility (of derivatives) | Up to 0.5 cm²/Vs | [6] |

Table 2: Solubility of Hexabenzocoronene

| Solvent | Solubility | Reference |

| Cyclohexyl pyrrolidone | Good | [7][8] |

| 1-Chloronaphthalene | Good | [7][8] |

| 1-Bromonaphthalene | Good | [7][8] |

| 1,2,4-Trichlorobenzene | Good | [7][8] |

| Tetrahydrofuran (THF) | Poor | [7][8] |

Synthesis of Hexabenzocoronene

The most prevalent synthetic route to hexabenzocoronene involves a two-step process: the synthesis of hexaphenylbenzene (HPB), followed by its oxidative cyclodehydrogenation, commonly known as the Scholl reaction.[9][10]

Experimental Protocols

1. Synthesis of Hexaphenylbenzene (HPB) from Diphenylacetylene

This procedure is adapted from literature reports.[11]

-

Materials: Diphenylacetylene, Tetraphenylcyclopentadienone, Diphenyl ether.

-

Procedure:

-

In a high-temperature reaction vessel, combine diphenylacetylene and tetraphenylcyclopentadienone in a 1:1 molar ratio.

-

Add diphenyl ether as a high-boiling solvent.

-

Heat the reaction mixture to 260 °C in a microwave reactor for 12 hours.[12]

-

After cooling to room temperature, the crude product is purified by recrystallization from a suitable solvent mixture, such as dichloromethane/methanol, to yield hexaphenylbenzene as a white solid.[12]

-

-

Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For C₄₂H₃₀, the calculated m/z is 534.2347.[11]

2. Synthesis of Hexabenzocoronene (this compound) via Scholl Reaction of Hexaphenylbenzene

This protocol is based on established methods utilizing iron(III) chloride as the oxidizing agent.[12]

-

Materials: Hexaphenylbenzene, Anhydrous iron(III) chloride (FeCl₃), Nitromethane, Dichloromethane.

-

Procedure:

-

Dissolve hexaphenylbenzene in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of anhydrous iron(III) chloride in nitromethane.

-

Slowly add the iron(III) chloride solution to the hexaphenylbenzene solution under an inert atmosphere (e.g., argon or nitrogen) while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 100 minutes.[12]

-

Quench the reaction by the addition of methanol.

-

Collect the precipitate by filtration and wash thoroughly with methanol and hydrochloric acid to remove iron salts, followed by water and acetone.

-

The crude product can be further purified by sublimation or washing with hot organic solvents to remove any remaining impurities.

-

-

Characterization: The final product is characterized by MALDI-TOF mass spectrometry, UV-Vis spectroscopy, and solid-state NMR. The calculated m/z for C₄₂H₁₈ is 522.1408.[11][13]

Signaling Pathways and Experimental Workflows

The synthesis of hexabenzocoronene can be visualized as a sequential process, starting from basic precursors and culminating in the planar nanographene structure.

Caption: Synthetic pathway to Hexabenzocoronene.

The self-assembly of hexabenzocoronene molecules is a critical aspect of its material properties, leading to the formation of ordered nanostructures.

Caption: Self-assembly of this compound into columnar structures.

Conclusion

Hexabenzocoronene stands out as a remarkable molecule with significant potential in materials science and beyond. Its rigid, planar structure and propensity for self-assembly into highly ordered architectures make it a prime candidate for the development of next-generation organic electronic devices. The synthetic routes, particularly the robust Scholl reaction, provide a reliable means of accessing this intriguing nanographene. Further research into functionalized this compound derivatives is expected to unlock even greater potential, including applications in the realm of drug delivery and biomedical imaging, making it a molecule of considerable interest to the scientific and drug development communities.

References

- 1. Hexabenzocoronene - Wikipedia [en.wikipedia.org]

- 2. Nanographene horizons: the emerging role of hexa- peri -hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04623H [pubs.rsc.org]

- 3. Fluorescence Excitation and Dispersed Fluorescence Spectra of the First Electronic Excited (S1) State of peri-Hexabenzocoronene (C42H18) Isolated in Solid para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Emissive Hexa‐peri‐benzocoronene‐fluoranthene Hybrid as Easily Processable and Stable OLED Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High quality dispersions of hexabenzocoronene in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Construction of hexabenzocoronene-based chiral nanographenes [beilstein-journals.org]

- 10. Construction of hexabenzocoronene-based chiral nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Hexabenzocoronene‐Based Helical Nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Hexabenzocoronene: A Technical Guide for Nanographene Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexa-peri-hexabenzocoronene (HBC), a disc-shaped polycyclic aromatic hydrocarbon, stands out as a significant nanographene molecule due to its unique electronic, photophysical, and self-assembly properties.[1] Its rigid, planar structure with an extended π-system facilitates strong π–π stacking, leading to the formation of one-dimensional columnar structures that are ideal for charge transport.[2][3] This guide provides a comprehensive technical overview of this compound, covering its synthesis, key properties, and diverse applications in organic electronics and the biomedical field, with a focus on providing actionable data and protocols for researchers.

Core Concepts and Synthesis

Hexabenzocoronene (C₄₂H₁₈) is a large, all-benzenoid polycyclic aromatic hydrocarbon that can be considered a molecular subunit of graphene.[4][5] Its exceptional thermal and chemical stability, coupled with high charge-carrier mobility, make it a prime candidate for advanced functional materials.[1][2] Unsubstituted this compound is notoriously insoluble, which historically limited its processability.[2] Modern synthetic chemistry overcomes this by decorating the periphery of the this compound core with solubilizing groups, such as flexible alkyl chains, which also allows for the fine-tuning of its self-assembly and electronic characteristics.[2][6]

General Synthetic Workflow

The most common and robust method for synthesizing this compound derivatives involves the oxidative cyclodehydrogenation of a corresponding hexaphenylbenzene (HPB) precursor. This key step, known as the Scholl reaction, efficiently planarizes the precursor to form the extended aromatic core.[2] Milder conditions using iron(III) chloride (FeCl₃) have become standard, as they are compatible with a wider range of functional groups.[2][6]

Caption: General workflow for the synthesis of functionalized this compound derivatives.

Experimental Protocol: Synthesis of a Hexa-alkylated this compound Derivative

This protocol outlines the synthesis of a soluble this compound derivative, adapted from common literature procedures.[6]

Objective: To synthesize a hexa-dodecyl-substituted hexabenzocoronene for solution-based processing.

Step 1: Synthesis of Hexaphenylbenzene Precursor via Diels-Alder Reaction

-

Reagents & Materials: Tetraphenylcyclopentadienone, diphenylacetylene (with appropriate dodecyl substitutions), diphenyl ether (solvent).

-

Procedure:

-

In a high-temperature reaction vessel, combine the substituted tetraphenylcyclopentadienone (1.0 eq) and substituted diphenylacetylene (1.2 eq).

-

Add diphenyl ether as a high-boiling solvent.

-

Heat the mixture under an inert atmosphere (e.g., Argon) to 260 °C in a microwave reactor or oil bath for 12-24 hours.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-solvent like methanol.

-

Filter the solid and wash thoroughly with methanol to remove the diphenyl ether.

-

Purify the crude hexaphenylbenzene precursor by column chromatography (silica gel).

-

Step 2: Oxidative Cyclodehydrogenation (Scholl Reaction)

-

Reagents & Materials: Purified hexaphenylbenzene precursor, anhydrous dichloromethane (DCM), nitromethane, anhydrous iron(III) chloride (FeCl₃).

-

Procedure:

-

Dissolve the hexaphenylbenzene precursor in anhydrous DCM under an inert atmosphere.

-

Prepare a solution of FeCl₃ (typically 10-16 equivalents per C-C bond to be formed) in nitromethane.[2]

-

Cool the precursor solution to 0 °C using an ice bath.

-

Add the FeCl₃ solution dropwise to the stirred precursor solution. A deep color change indicates the start of the reaction.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.[8]

-

Quench the reaction by slowly adding methanol, which will precipitate the crude this compound product.

-

Filter the precipitate and wash extensively with methanol to remove iron salts.

-

The final product can be further purified by column chromatography and/or sublimation to yield the pure, functionalized this compound.

-

Quantitative Data and Properties

The functionalization of the this compound core is critical for tuning its physical, optical, and electronic properties. The following table summarizes typical quantitative data for an unsubstituted this compound core versus a solubilized derivative.

| Property | Unsubstituted this compound Core | Solubilized this compound Derivative (Typical) | Citation(s) |

| Formula | C₄₂H₁₈ | C₄₂H₁₂(R)₆ (R = alkyl, etc.) | |

| Molar Mass | 522.6 g/mol | >1500 g/mol | |

| Solubility | Virtually insoluble | Soluble in organic solvents (toluene, DCM) | [2] |

| Absorption Max (λₘₐₓ) | ~375-450 nm | ~400-480 nm | [2][8] |

| Emission Max (λₑₘ) | ~480-520 nm | ~490-550 nm | [8] |

| HOMO Energy Level | ~ -5.7 to -5.9 eV | ~ -5.6 to -5.8 eV | [8] |

| LUMO Energy Level | ~ -2.8 to -3.0 eV | ~ -2.7 to -2.9 eV | [8] |

| Optical Band Gap | ~ 2.8 to 3.0 eV | ~ 2.7 to 2.9 eV | [8] |

| Self-Assembly | Crystalline packing | Liquid crystalline columnar phases | [3][6] |

| Charge Carrier Mobility | High in single crystal | > 0.1 cm²/Vs in aligned films | [1][2] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile platform for both materials science and biomedical applications.

Organic Electronics and Optoelectronics

HBCs are excellent p-type semiconductors. Their tendency to self-assemble into ordered columnar stacks provides efficient pathways for charge hopping, making them ideal active materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3]

Caption: Structure of a bottom-gate organic field-effect transistor (OFET).

Biosensing and Diagnostics

The this compound core can act as a fluorescent reporter. By functionalizing its periphery with recognition elements (e.g., antibodies, aptamers), this compound-based sensors can be designed. Binding of a target analyte can modulate the aggregation state or electronic environment of the HBCs, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement).

Caption: Logical workflow for an this compound-based fluorescent biosensor.

Drug Delivery and Photodynamic Therapy (PDT)

The aromatic core of this compound is hydrophobic, while its periphery can be functionalized with hydrophilic chains. This amphiphilic nature can be exploited for the encapsulation of hydrophobic anticancer drugs within self-assembled nanostructures.[1] Furthermore, as strong light absorbers, HBCs can function as photosensitizers. Upon excitation with a specific wavelength of light, they can transfer energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) that can induce localized cancer cell death in photodynamic therapy.[1]

Caption: Signaling pathway of this compound-mediated photodynamic therapy (PDT).

References

- 1. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Nanographene horizons: the emerging role of hexa- peri -hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04623H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and self-assembly of functionalized hexa-peri-hexabenzocoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Hexabenzocoronene‐Based Helical Nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Hexabenzocoronene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Hexa-peri-hexabenzocoronene (HBC) and its derivatives have garnered significant attention in the scientific community due to their unique and tunable photophysical properties. These large, disc-shaped polycyclic aromatic hydrocarbons (PAHs) serve as versatile building blocks for a wide range of applications, from organic electronics to advanced biomedical technologies.[1][2] Their extended π-conjugated system and rigid, planar structure give rise to exceptional thermal and chemical stability, as well as distinct electronic and optical characteristics.[1] This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, detailing their synthesis, experimental characterization, and the fundamental processes that govern their interaction with light.

Core Photophysical Properties of the Hexabenzocoronene Scaffold

The parent this compound molecule exhibits a characteristic absorption spectrum in the near-ultraviolet and visible regions, which is defined by three main absorption bands: the α-, p-, and β-bands.[2] The intense β-band, which is symmetry-allowed, typically dominates the absorption profile around 360 nm. The α- and p-bands, arising from symmetry-forbidden transitions, are observed at approximately 450 nm and 390 nm, respectively. The p-band gains intensity through vibronic coupling with the β-band.[2]

Fluorescence emission from the this compound core is characterized by structured peaks, typically centered around 490 nm. The singlet excited-state lifetime of this compound is on the order of tens of nanoseconds, consistent with the forbidden nature of the transition.[3] At cryogenic temperatures (77 K), phosphorescence can be observed with emission maxima around 565 and 575 nm.[3] The ability to chemically modify the periphery of the this compound core allows for the fine-tuning of these intrinsic photophysical properties, opening up a vast design space for materials with tailored optical and electronic characteristics.

Data Presentation: Photophysical Properties of Functionalized Hexabenzocoronene Derivatives

The true power of HBCs lies in the ability to modulate their properties through peripheral functionalization. The addition of various substituent groups can significantly impact the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. The following tables summarize key photophysical data for a selection of functionalized this compound derivatives, providing a comparative overview for researchers.

| Derivative Class | Substituent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ, ns) | Reference |

| Donor-Acceptor | Anthraquinone | ~400 | ~500-600 (broad) | - | - | [4] |

| Naphthalene diimide | ~400 | ~500-600 (broad) | - | - | [4] | |

| Perylene diimide | ~400 | ~500-600 (broad) | - | - | [4] | |

| Chalcogen-Doped | Oxygen-doped (oxa-NG) | 358 | 475 | - | 15 | [5] |

| Selenium-doped | - | - | - | - | [5] | |

| Alkoxy-Substituted | Dodecyloxy | ~370 | ~480 | - | - | [1] |

| Borylated | B(pin) | 369 | 510 | 0.025 | 12.4 | [6] |

Note: This table presents a selection of available data. The exact photophysical properties can vary depending on the solvent, concentration, and specific molecular structure.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of this compound derivatives is paramount for their development and application. This section outlines the fundamental experimental methodologies for key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum of an this compound derivative, identifying the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable high-purity solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max to ensure linearity with the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing only the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 250-700 nm for this compound derivatives).

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, identifying the wavelengths of maximum emission (λ_em).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Select an appropriate excitation wavelength, typically corresponding to an absorption maximum of the this compound derivative.

-

Scan the emission monochromator over a wavelength range that covers the expected emission of the sample.

-

-

Data Analysis:

-

Correct the raw emission spectrum for the instrument's response function.

-

Identify the wavelengths of maximum fluorescence emission (λ_em).

-

Fluorescence Quantum Yield (Φ_F) Measurement (Comparative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound derivative.[7][8] Common standards include quinine sulfate, rhodamine 6G, and 9,10-diphenylanthracene.[7]

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[8]

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[8]

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the excited-state lifetime (τ) of the fluorescent state.

Methodology:

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a femtosecond laser with a pulse picker), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and TCSPC electronics.[9]

-

Measurement:

-

Excite the sample with the pulsed laser at a specific wavelength.

-

The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

Deconvolute the instrument response function (IRF) from the measured decay profile.

-

Fit the resulting decay curve to one or more exponential functions to extract the excited-state lifetime(s) (τ).

-

Transient Absorption Spectroscopy

Objective: To study the dynamics of excited states, including non-emissive states and charge-transfer species.

Methodology:

-

Instrumentation: A typical pump-probe transient absorption setup includes a femtosecond or picosecond laser system. The laser output is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam. The probe beam is often converted into a white-light continuum. A variable delay stage is used to control the time delay between the pump and probe pulses.[10]

-

Measurement:

-

The pump pulse excites a significant fraction of the molecules in the sample.

-

The probe pulse passes through the excited sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe beam (ΔA) is measured as a function of wavelength and time delay.

-

-

Data Analysis:

-

The data is typically presented as a 2D map of ΔA versus wavelength and time.

-

Kinetic traces at specific wavelengths can be analyzed to determine the lifetimes of different transient species.

-

Global analysis of the entire dataset can provide a comprehensive model of the excited-state dynamics.

-

Mandatory Visualizations

Synthesis of Hexabenzocoronene Derivatives: A General Workflow

The synthesis of functionalized this compound derivatives often follows a multi-step pathway, commonly involving a Diels-Alder reaction to construct a hexaphenylbenzene precursor, followed by an oxidative cyclodehydrogenation (Scholl reaction) to form the planar this compound core.

Caption: General synthetic workflow for functionalized hexabenzocoronene derivatives.

Jablonski Diagram for a Hexabenzocoronene Derivative

The photophysical processes occurring in an this compound derivative upon absorption of light can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the primary photophysical pathways in a hexabenzocoronene derivative.

Förster Resonance Energy Transfer (FRET) in a this compound-Based Biosensor

This compound derivatives can be employed as energy donors or acceptors in FRET-based biosensors for detecting biological analytes. A conformational change in the biosensor upon analyte binding can alter the distance between the this compound fluorophore and a FRET partner, leading to a change in the fluorescence signal.

Caption: Schematic of a FRET-based biosensor using a hexabenzocoronene derivative as a donor.

Mechanism of Action in Photodynamic Therapy (PDT)

This compound derivatives with appropriate triplet-state properties can act as photosensitizers in photodynamic therapy. Upon light activation, they can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.

Caption: Simplified mechanism of Type II photodynamic therapy involving a hexabenzocoronene photosensitizer.

This technical guide provides a foundational understanding of the photophysical properties of hexabenzocoronene derivatives, offering valuable data and experimental insights for researchers in materials science, chemistry, and drug development. The continued exploration of this fascinating class of molecules promises to unlock new and exciting technological advancements.

References

- 1. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Nanographene horizons: the emerging role of hexa- peri -hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04623H [pubs.rsc.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. A practical guide to time-resolved fluorescence microscopy and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. biorxiv.org [biorxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. THE FLEMING GROUP - Time-Resolved Fluorescence Techniques [sites.google.com]

- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Landscape of Hexa-peri-hexabenzocoronene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-peri-hexabenzocoronene (HBC) is a polycyclic aromatic hydrocarbon (PAH) composed of a central coronene core fused with six additional benzene rings, forming a planar, disc-shaped nanographene molecule with D6h symmetry.[1] Its extended π-conjugated system and high thermal stability make it a significant material in organic electronics, with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a model for fundamental studies of graphene properties.[2] This guide provides a comprehensive overview of the electronic structure of this compound, detailing its fundamental electronic properties, the experimental techniques used for their characterization, and the influence of structural modifications.

Electronic Properties of Hexa-peri-hexabenzocoronene

The electronic behavior of this compound is governed by its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's optical and electronic properties.

Quantitative Data Summary

The following table summarizes key electronic property data for unsubstituted hexa-peri-hexabenzocoronene, compiled from experimental and theoretical studies. It is important to note that experimental values for ionization potential and electron affinity of pristine this compound are not widely reported in the literature; therefore, estimations based on electrochemical and spectroscopic data are often utilized.

| Property | Value (eV) | Method | Reference |

| HOMO-LUMO Gap (Eg) | 2.5 | Electron Energy Loss Spectroscopy (EELS) | [3] |

| 2.7 | UV-vis Spectroscopy | [3] | |

| Ionization Potential (IP) | ~5.5 | Estimated from Cyclic Voltammetry | - |

| Electron Affinity (EA) | ~2.8 | Estimated from Cyclic Voltammetry and Eg | - |

| Calculated HOMO | -5.25 | Density Functional Theory (DFT) | [4] |

| Calculated LUMO | -2.33 | Density Functional Theory (DFT) | [4] |

Note: The experimental Ionization Potential and Electron Affinity are estimated based on typical values for large PAHs and the measured HOMO-LUMO gap. The calculated values are from theoretical models and can vary depending on the computational method.

Experimental Protocols

The characterization of the electronic structure of hexa-peri-hexabenzocoronene relies on a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Ultraviolet-Visible (UV-vis) Absorption Spectroscopy

Objective: To determine the optical HOMO-LUMO gap and observe electronic transitions.

Methodology:

-

Sample Preparation: A dilute solution of hexa-peri-hexabenzocoronene is prepared in a suitable organic solvent that does not absorb in the region of interest (e.g., dichloromethane, chloroform, or tetrahydrofuran). Due to the low solubility of this compound, concentrations are typically in the micromolar range.[5]

-

Instrumentation: A dual-beam UV-vis spectrophotometer is used.

-

Measurement:

-

The spectrophotometer is blanked using a cuvette containing the pure solvent.

-

The sample solution is placed in a quartz cuvette with a defined path length (typically 1 cm).

-

The absorption spectrum is recorded over a wavelength range of approximately 200 to 800 nm.

-

-

Data Analysis: The wavelength of the lowest energy absorption onset (λ_onset) is used to calculate the optical HOMO-LUMO gap (Eg) using the formula: Eg (eV) = 1240 / λ_onset (nm)

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical HOMO and LUMO energy levels, and to estimate the ionization potential and electron affinity.

Methodology:

-

Sample Preparation: A solution of hexa-peri-hexabenzocoronene is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6, in dichloromethane or acetonitrile).[6][7][8] The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

Instrumentation: A three-electrode electrochemical cell is used, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Measurement:

-

The potential of the working electrode is scanned linearly with time, typically from a potential where no reaction occurs to a potential sufficient to oxidize the sample, and then the scan is reversed to reduce the oxidized species. A similar scan is performed in the negative direction to observe the reduction process.

-

The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

-

Data Analysis:

-

The onset potentials of the first oxidation (E_ox_onset) and first reduction (E_red_onset) waves are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal or external standard with a defined energy level of -4.8 eV relative to the vacuum level.

-

The following equations are used: HOMO (eV) = - (E_ox_onset vs Fc/Fc+ + 4.8) LUMO (eV) = - (E_red_onset vs Fc/Fc+ + 4.8)

-

The ionization potential (IP) and electron affinity (EA) can be approximated as: IP ≈ -HOMO EA ≈ -LUMO

-

Visualizations of Key Concepts and Processes

Synthesis of Hexa-peri-hexabenzocoronene via Scholl Reaction

The most common synthetic route to hexa-peri-hexabenzocoronene is the intramolecular oxidative cyclodehydrogenation of a hexaphenylbenzene precursor, a process known as the Scholl reaction.[9] This reaction typically uses a Lewis acid catalyst and an oxidant.

Caption: Workflow for the synthesis of hexa-peri-hexabenzocoronene via the Scholl reaction.

On-Surface Synthesis of Hexa-peri-hexabenzocoronene

Hexa-peri-hexabenzocoronene can also be synthesized directly on a metal surface, typically from hexaphenylbenzene precursors. This bottom-up approach allows for the creation of highly ordered, single-molecule-thick layers.

Caption: Step-wise process for the on-surface synthesis of hexa-peri-hexabenzocoronene.

Influence of Substituents on Electronic Structure

The electronic properties of hexa-peri-hexabenzocoronene can be tuned by the introduction of functional groups at its periphery. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct effects on the HOMO and LUMO energy levels.

Caption: Effect of electron-donating (EDG) and -withdrawing (EWG) groups on this compound's frontier orbitals.

Conclusion

Hexa-peri-hexabenzocoronene stands as a molecule of significant interest in the field of materials science and organic electronics. Its well-defined structure and tunable electronic properties make it an ideal platform for both fundamental research and the development of novel electronic devices. A thorough understanding of its electronic structure, facilitated by the experimental and theoretical methods outlined in this guide, is paramount for unlocking its full potential. Future research will likely focus on the synthesis of novel this compound derivatives with tailored electronic properties for specific applications, further expanding the rich and complex electronic landscape of this fascinating nanographene.

References

- 1. Hexa-peri-benzocoronene - American Chemical Society [acs.org]

- 2. Nanographene horizons: the emerging role of hexa- peri -hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04623H [pubs.rsc.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Six-fold C–H borylation of hexa-peri-hexabenzocoronene [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hexabenzocoronene - Wikipedia [en.wikipedia.org]

The Multifaceted Role of Hepatitis B Core Antigen: From Viral Architect to Immune Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Hepatitis B core antigen (HBcAg), a 21 kDa protein, is a critical component of the Hepatitis B virus (HBV) and a key player in the intricate interplay between the virus and its host. Beyond its fundamental role as the structural unit of the viral nucleocapsid, HBcAg is a multifunctional protein that actively participates in nearly every stage of the viral life cycle and profoundly influences the host's immune response. This technical guide provides a comprehensive overview of the functions of HBcAg, supported by experimental evidence and methodologies, to serve as a valuable resource for professionals engaged in HBV research and the development of novel antiviral therapies.

Structural and Non-Structural Functions in the HBV Life Cycle

HBcAg is central to the replication and persistence of HBV. Its functions are tightly regulated, often by post-translational modifications such as phosphorylation, and are critical for the successful propagation of the virus.[1][2][3]

Capsid Assembly and Genomic Encapsidation

The primary and most well-understood function of HBcAg is the formation of the icosahedral nucleocapsid that protects the viral genome.[4] This process begins with the self-assembly of HBcAg dimers into a capsid structure. The C-terminal domain (CTD) of HBcAg, rich in arginine residues, is crucial for this process and for the specific packaging of the pregenomic RNA (pgRNA) along with the viral polymerase.[3]

Experimental Protocol: In Vitro HBV Capsid Assembly Assay

A common method to study capsid assembly involves monitoring the process by size-exclusion chromatography (SEC) or native agarose gel electrophoresis.

-

Protein Expression and Purification: Recombinant HBcAg is expressed in E. coli and purified to homogeneity.

-

Assembly Reaction: Purified HBcAg dimers are induced to assemble into capsids by adjusting buffer conditions (e.g., increasing ionic strength).

-

Monitoring Assembly: The reaction mixture is analyzed by SEC. Unassembled dimers will elute at a later volume compared to the larger, assembled capsids. Alternatively, native agarose gel electrophoresis can separate capsids from dimers based on their size and charge.

-

Visualization: Assembled capsids can be visualized by transmission electron microscopy (TEM) to confirm their morphology.

Reverse Transcription

The viral capsid provides the microenvironment necessary for the reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome. The encapsidated viral polymerase carries out this crucial step. The dynamic nature of the capsid, including transient pores, is thought to be important for the import of nucleotides required for DNA synthesis.

Nuclear Transport and cccDNA Formation

A critical step for establishing persistent infection is the delivery of the rcDNA-containing nucleocapsid to the nucleus of the hepatocyte. HBcAg possesses nuclear localization signals (NLS) within its C-terminal arginine-rich domain, which are recognized by the host's nuclear import machinery, including importin α and β.[5] Following import, the rcDNA is released from the capsid and converted into the stable, transcriptionally active covalently closed circular DNA (cccDNA), which serves as the template for all viral RNAs.[6] While the precise mechanism of capsid disassembly and rcDNA release is not fully elucidated, it is a critical step for cccDNA formation.[7] HBcAg itself has been found to be associated with the cccDNA minichromosome and may play a role in its transcriptional regulation.[4]

Experimental Protocol: Immunofluorescence Assay for HBcAg Nuclear Localization

This protocol allows for the visualization of HBcAg's subcellular distribution.

-

Cell Culture and Transfection: Huh7 human hepatoma cells are cultured on glass coverslips and transfected with a plasmid expressing HBcAg.

-

Fixation and Permeabilization: At desired time points post-transfection, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like 0.1% Triton X-100 to allow antibody access to intracellular proteins.[8][9][10][11][12]

-

Immunostaining: Cells are incubated with a primary antibody specific for HBcAg, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The cell nuclei are stained with a DNA-binding dye such as DAPI. The coverslips are then mounted on microscope slides.

-

Microscopy: The subcellular localization of HBcAg is visualized using a fluorescence or confocal microscope.

Logical Relationship: HBcAg's Role in the HBV Life Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation of the Arginine-Rich C-Terminal Domains of the Hepatitis B Virus (HBV) Core Protein as a Fine Regulator of the Interaction between HBc and Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Functions of Hepatitis B Virus Encoding Proteins: Viral Persistence and Liver Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatitis B - Wikipedia [en.wikipedia.org]

- 7. Mechanism of Hepatitis B Virus cccDNA Formation [ouci.dntb.gov.ua]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. ptglab.com [ptglab.com]

- 10. ibidi.com [ibidi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]

An In-depth Technical Guide to the Structure of the Hepatitis B Virus (HBV) Nucleocapsid Core

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hepatitis B Virus (HBV) poses a significant global health threat, with millions suffering from chronic infections that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The viral nucleocapsid, or core, is a critical component of the HBV lifecycle. It is a protein shell that encases the viral genome and the viral polymerase.[1][2] This core particle is not merely a passive container; it plays an active role in viral replication, including reverse transcription of the pregenomic RNA (pgRNA) into DNA, intracellular trafficking, and targeting the viral genome to the nucleus.[2][3][4] Its essential functions make the HBV core an attractive target for novel antiviral therapies.[2][4][5] This guide provides a detailed examination of the HBV nucleocapsid's structure, assembly, and the experimental methodologies used to elucidate its properties.

The Hepatitis B Core Protein (HBcAg)

The fundamental building block of the nucleocapsid is the Hepatitis B core protein (HBcAg), a small protein of 183-185 amino acids.[6] HBcAg is comprised of two distinct domains:

-

N-Terminal Assembly Domain (Residues 1-149): This domain is primarily alpha-helical and is responsible for the self-assembly of the protein into the icosahedral capsid.[5][6] The assembly domain of the core protein, often referred to as Cp149, can spontaneously form capsids in vitro that are structurally indistinguishable from those found in the virus.[3][7]

-

C-Terminal Arginine-Rich Domain (ARD) (Residues 150-183): This flexible and highly basic domain is crucial for packaging the viral pgRNA and polymerase.[6][7] It also contains signals for nuclear localization and export, guiding the capsid within the host cell.[5]

In solution, HBcAg exists as a stable homodimer, which is the basic subunit for capsid assembly.[7] These dimers arrange themselves to form the larger icosahedral structure.

Architecture of the HBV Nucleocapsid

The HBV nucleocapsid is a polymorphic structure, meaning it can assemble into two main sizes with different triangulation numbers (T-numbers), a concept from viral structural biology that describes the arrangement of subunits in an icosahedral capsid.[8]

-

T=4 Capsid: This is the predominant form found in infectious virions. It is assembled from 120 HBcAg dimers, totaling 240 protein subunits.[6][8][9]

-

T=3 Capsid: A smaller form, constructed from 90 dimers (180 protein subunits), is also observed.[8][10]

Both T=3 and T=4 capsids exhibit icosahedral symmetry, with characteristic two-fold, three-fold, and five-fold symmetry axes.[9] The surface of the capsid is distinguished by spike-like protrusions that are formed by the dimer interface.[9] The shell of the capsid is perforated by pores or channels, which are thought to allow the passage of small molecules, such as nucleotides, necessary for the reverse transcription process that occurs within the core.[8]

Quantitative Data on HBV Nucleocapsid Structure

| Parameter | T=4 Capsid | T=3 Capsid | Source |

| Number of HBcAg Dimers | 120 | 90 | [8][9] |

| Total Protein Subunits | 240 | 180 | [6][8] |

| Diameter | ~36 nm | ~32 nm | [5] |

| Symmetry | Icosahedral | Icosahedral | [8][9] |

Nucleocapsid Assembly and Maturation

The assembly of the HBV nucleocapsid is a highly regulated process that is critical for the virus's replication. It is initiated by the interaction of HBcAg dimers with the viral pgRNA, which is complexed with the viral polymerase. This interaction is believed to trigger an allosteric conformational change in the HBcAg dimers, shifting them from an assembly-inactive to an assembly-active state.[3] This conformational change is thought to be the nucleation event that initiates the rapid and cooperative assembly of the capsid.[3][7]

The process of capsid formation is thought to proceed through the formation of intermediates, with the formation of a trimer of dimers (a hexamer) being a rate-limiting step.[7] Subsequent addition of dimers or other small intermediates leads to the completion of the capsid.[7] The presence of the pgRNA has a significant impact on the assembly process, and studies have shown that the full-length core protein assembles into predominantly T=4 capsids in the presence of RNA.[10]

Once assembled, the nucleocapsid serves as a micro-reactor for reverse transcription. The pgRNA is converted into a partially double-stranded DNA genome.[3] This maturation process is associated with changes in the capsid structure and is a prerequisite for the subsequent envelopment of the nucleocapsid and the release of new virions from the infected cell.[11]

Key Experimental Methodologies

The detailed understanding of the HBV nucleocapsid structure is the result of several powerful experimental techniques.

Recombinant HBcAg Expression and Purification

A fundamental requirement for in vitro studies is the production of pure HBcAg. The following is a generalized protocol for its expression in E. coli and subsequent purification.

Protocol:

-

Expression: The gene for truncated HBcAg (Cp149) is cloned into an E. coli expression vector. The E. coli are cultured and protein expression is induced.

-

Cell Lysis: The bacterial cells are harvested and resuspended in a lysis buffer. The cells are then disrupted, for example, by bead milling, to release the cellular contents.

-

Clarification: The lysate is centrifuged to remove cell debris.

-

Initial Capture (Expanded Bed Adsorption Chromatography): The clarified lysate is loaded onto an anion exchange expanded bed adsorption column. This technique allows for the capture of the target protein directly from the crude lysate, which can shorten the processing time.[12]

-

Elution: The bound HBcAg is eluted from the column using a salt gradient.

-

Size-Exclusion Chromatography: The eluted fractions containing HBcAg are pooled and further purified by size-exclusion chromatography. This step separates the assembled capsids from smaller protein contaminants.[12]

-

Purity and Integrity Analysis: The purity of the final sample is assessed by SDS-PAGE, and the integrity of the assembled capsids is confirmed by transmission electron microscopy. The biological activity can be confirmed by ELISA.[12]

In Vitro Capsid Assembly Assay

The self-assembly properties of HBcAg can be studied in a controlled manner in vitro.

Protocol:

-

Protein Preparation: Purified HBcAg dimers (Cp149) are prepared at a known concentration in a low salt buffer.

-

Assembly Induction: Assembly is induced by increasing the ionic strength of the solution, typically by adding NaCl to a final concentration of around 300 mM.[5]

-

Quantification: The reaction is allowed to proceed to equilibrium. The amount of assembled capsid and remaining free dimer is then quantified. This can be done by techniques such as size-exclusion chromatography or native agarose gel electrophoresis.

-

Critical Concentration Determination: By measuring the amount of free dimer at equilibrium across a range of initial protein concentrations, the critical concentration for assembly can be determined. This value provides insight into the thermodynamics of capsid formation.[5]

Cryo-Electron Microscopy (Cryo-EM) of HBV Cores

Cryo-EM has been instrumental in determining the high-resolution structure of the HBV nucleocapsid.

Protocol:

-

Sample Preparation: A small volume of the purified HBV core particle solution is applied to an EM grid.

-

Vitrification: The grid is rapidly plunged into liquid ethane, which freezes the sample so quickly that ice crystals cannot form, preserving the native structure of the particles in a thin layer of vitreous ice.[13]

-

Data Collection: The vitrified sample is imaged in a cryo-electron microscope, such as an FEI Titan Krios, operated at high voltage (e.g., 300 kV).[6][13] Thousands of images of the particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs. They are then aligned and classified to generate 2D class averages. These 2D projections are then used to reconstruct a 3D density map of the nucleocapsid.

-

Model Building: An atomic model of the HBcAg protein is built into the 3D density map, allowing for the visualization of the protein's structure at near-atomic resolution.[6][13] Recent studies have achieved resolutions of up to 3.5 Å for the full-length core.[6][13]

The Nucleocapsid as a Therapeutic Target

The central role of the nucleocapsid in the HBV lifecycle makes it a prime target for antiviral drug development. A class of drugs known as capsid assembly modulators (CAMs) has emerged.[14] These small molecules interfere with the normal assembly process by either accelerating the formation of empty, non-functional capsids or by inducing the formation of aberrant, non-capsid structures.[7][14] A detailed structural understanding of the nucleocapsid, including the interfaces between dimers, is crucial for the rational design and optimization of these novel therapeutics.

Conclusion

The HBV nucleocapsid is a dynamic and highly organized macromolecular machine. Its structure, based on the assembly of HBcAg dimers into T=3 and T=4 icosahedral shells, is exquisitely adapted to its multiple functions in viral replication. Advanced techniques like cryo-electron microscopy have provided unprecedented insights into its architecture, revealing the intricate details of protein-protein interactions. This structural knowledge is not only fundamental to our understanding of HBV biology but is also paving the way for the development of innovative antiviral strategies that target the critical process of capsid assembly.

References

- 1. Hepatitis B - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HBV - How Capsid Works - Allosteric conformational changes of human HBV core protein transform its assembly [natap.org]

- 5. journals.asm.org [journals.asm.org]

- 6. 3.5Å cryoEM Structure of Hepatitis B Virus Core Assembled from Full-Length Core Protein | PLOS One [journals.plos.org]

- 7. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-dimensional structure of hepatitis B virus core particles determined by electron cryomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

The Genetic Basis of Hemoglobin C Trait: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemoglobin C (HbC) trait is a hereditary blood condition characterized by the presence of an abnormal form of hemoglobin, the protein in red blood cells that carries oxygen. This guide provides a comprehensive overview of the genetic underpinnings of this compound trait, intended for researchers, scientists, and professionals in drug development. It delves into the molecular genetics, inheritance patterns, and laboratory diagnostics of this condition. Detailed experimental protocols for key diagnostic assays are provided, alongside quantitative data on its prevalence and hematological impact. Visual representations of the inheritance pattern and diagnostic workflow are included to facilitate a deeper understanding of the core concepts.

Introduction

Hemoglobin C is an abnormal hemoglobin resulting from a structural variant of the beta-globin chain.[1][2] Individuals who are heterozygous for this variant, inheriting one normal beta-globin gene (HbA) and one gene for Hemoglobin C (this compound), are said to have Hemoglobin C trait (HbAC).[3] These individuals are typically asymptomatic carriers but can pass the abnormal gene to their offspring.[4] In contrast, homozygous individuals (HbCC) have Hemoglobin C disease, which manifests as a mild chronic hemolytic anemia.[2] The co-inheritance of the Hemoglobin C gene with the gene for sickle cell hemoglobin (HbS) results in Hemoglobin SC disease (HbSC), a condition with variable clinical severity, generally milder than sickle cell disease but more severe than this compound disease. This guide focuses on the fundamental genetic and molecular aspects of the Hemoglobin C trait.

Molecular Genetics of Hemoglobin C

The genetic basis of Hemoglobin C lies in a specific point mutation within the beta-globin gene (HBB), located on chromosome 11.[1] This mutation is a single nucleotide substitution (A ▸ G) in the sixth codon of the HBB gene. This change in the DNA sequence leads to the replacement of the acidic amino acid, glutamic acid, with the basic amino acid, lysine, at the sixth position of the β-globin polypeptide chain.[1] This amino acid substitution alters the protein's primary structure, leading to a change in its overall charge and electrophoretic mobility, which is the basis for many diagnostic tests.

Inheritance Pattern

Hemoglobin C trait is inherited in an autosomal recessive manner.[4] This means that an individual must inherit two copies of the mutated HBB gene (one from each parent) to have Hemoglobin C disease (HbCC). Individuals with Hemoglobin C trait (HbAC) have inherited one copy of the mutated gene and one normal gene.

Caption: Diagnostic workflow for Hemoglobin C trait.

Conclusion

The genetic basis of Hemoglobin C trait is well-defined, stemming from a single point mutation in the beta-globin gene. This guide has provided a detailed technical overview of the molecular genetics, inheritance, and laboratory diagnosis of this common hemoglobin variant. The presented quantitative data and experimental protocols offer a valuable resource for researchers and clinicians working in the fields of hematology, genetics, and drug development. A thorough understanding of these fundamental principles is crucial for accurate diagnosis, genetic counseling, and the development of novel therapeutic strategies for hemoglobinopathies.

References

An In-depth Technical Guide to the Clinical Manifestations of Homozygous Hemoglobin C Disease (HbCC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemoglobin C (HbC) disease is a structurally abnormal hemoglobinopathy resulting from a point mutation in the β-globin gene. In the homozygous state (HbCC), it is characterized by a mild to moderate chronic hemolytic anemia, splenomegaly, and distinctive red blood cell morphology. Unlike sickle cell disease, HbCC does not typically involve vaso-occlusive crises, leading to a significantly milder clinical course. However, the underlying pathophysiology, driven by hemoglobin crystallization and red cell dehydration, presents unique biological targets for investigation and therapeutic development. This guide provides a comprehensive overview of the clinical and hematological manifestations of homozygous this compound disease, details key experimental protocols for its identification, and visualizes the core pathophysiological and diagnostic pathways.

Introduction: The Molecular Basis of this compound Disease

Hemoglobin C is a structural variant of normal adult hemoglobin (HbA) that arises from a single point mutation in the HBB gene on chromosome 11. This mutation results in the substitution of a lysine residue for glutamic acid at the sixth position of the β-globin polypeptide chain (β6Glu→Lys).[1][2] This amino acid change confers a positive charge to the hemoglobin molecule, which critically reduces its solubility.[3] This decreased solubility promotes the formation of intracellular hemoglobin crystals, particularly in the deoxygenated state.[1][4] These crystals increase red blood cell (RBC) rigidity, alter cell morphology, and lead to a shortened RBC lifespan through extravascular hemolysis in the spleen, defining the pathophysiology of the disease.[1][4]

Clinical Manifestations

Homozygous this compound disease is generally considered a benign hemoglobinopathy, with many individuals remaining asymptomatic.[1][2] When symptoms are present, they are typically mild and related to chronic hemolytic anemia.

-

Anemia: Patients typically present with a mild to moderate, lifelong hemolytic anemia.[5][6] Symptoms such as fatigue, weakness, and pallor may be present but are often minimal.[2]

-

Splenomegaly: A hallmark of HbCC disease is mild to moderate splenomegaly, which is present in a majority of patients.[2][4][5][6] Unlike sickle cell disease where autosplenectomy is common, the spleen in HbCC disease remains functionally intact.[1]

-

Jaundice: Intermittent or persistent mild jaundice and scleral icterus can occur due to the chronic hemolysis and resulting hyperbilirubinemia.[2][4]

-

Cholelithiasis: There is an increased risk for the development of pigmented gallstones (calcium bilirubinate stones) as a direct consequence of chronic hemolysis and increased bilirubin turnover.[4][5][6]

-

Pain: Vaso-occlusive crises, characteristic of sickle cell disease, are not a feature of homozygous this compound disease.[4] Some individuals may report nonspecific joint or abdominal pain, but severe, debilitating pain crises do not occur.[7]

Hematological and Laboratory Findings

The diagnosis of homozygous this compound disease is primarily established through laboratory analysis. The hematological profile is distinct and reflects the underlying pathophysiology of hemoglobin crystallization and chronic hemolysis.

Quantitative Hematological Data

The following table summarizes the typical hematological parameters observed in individuals with homozygous this compound disease.

| Parameter | Typical Finding | Description |

| Hemoglobin (Hb) | 8 - 12 g/dL | Mild to moderate anemia is characteristic. |

| Red Blood Cell (RBC) Count | Often normal or slightly increased | Reflects a compensatory erythropoiesis. |

| Mean Corpuscular Volume (MCV) | 60 - 80 fL | Mild microcytosis is a common finding.[2] |

| Mean Corpuscular Hb Conc. (MCHC) | >36 g/dL | Often elevated due to RBC dehydration.[8] |

| Reticulocyte Count | 2 - 8% | Mild to moderately elevated, indicating a hemolytic process.[4] |

| Hemoglobin Fractions | ||

| Hemoglobin C (this compound) | >90% | The predominant hemoglobin fraction.[6] |

| Hemoglobin A (HbA) | 0% | Complete absence of normal adult hemoglobin.[6] |

| Hemoglobin F (HbF) | <7% | Often slightly elevated.[2] |

| Hemoglobin A2 (HbA2) | Normal (2-3.5%) | Within the normal range.[2] |

Peripheral Blood Smear Morphology

Microscopic examination of a peripheral blood smear is crucial and reveals characteristic RBC abnormalities:

-

Target Cells (Codocytes): These are the most prominent feature, often accounting for 50-90% of red cells. They result from an increased surface area-to-volume ratio.[4]

-

This compound Crystals: Pathognomonic for the disease, intracellular hexagonal or rod-shaped crystals of polymerized this compound may be observed.[3][4][9] These are more likely to be seen in post-splenectomy patients or if the blood is dehydrated in vitro.

-

Spherocytes: Small, dense, spherical red cells are also common.

-

Irregularly Contracted Cells: These are noted due to the membrane damage caused by this compound crystals.[2]

Pathophysiology of Red Cell Dehydration

A key element in the pathophysiology of HbCC is red cell dehydration, which increases the intracellular hemoglobin concentration and promotes crystallization. This process is largely mediated by the activation of the Ca2+-activated K+ channel, also known as the Gardos channel. Increased intracellular calcium activates this channel, leading to an efflux of potassium ions and water, resulting in cellular dehydration and an elevated MCHC.[1][8][9][10]

Experimental Protocols

Accurate diagnosis of homozygous this compound disease relies on specific laboratory techniques that separate and quantify hemoglobin variants.

Hemoglobin Electrophoresis

Principle: This technique separates hemoglobin variants based on their net electrical charge.[11] Hemoglobin molecules are placed on a support medium (e.g., cellulose acetate or agarose gel) in a buffer solution and subjected to an electric field. The substitution of negatively charged glutamic acid with positively charged lysine gives this compound a distinct, slower migration pattern compared to HbA at an alkaline pH.[7]

Methodology (Alkaline Electrophoresis):

-

Sample Preparation: A hemolysate is prepared from the patient's whole blood by lysing the red blood cells with a reagent to release the hemoglobin.[12]

-

Application: A small volume (e.g., 5 µL) of the hemolysate and control samples (containing known HbA, F, S, and C) are applied to designated lanes on a cellulose acetate plate.[11][12]

-

Electrophoresis: The plate is placed in an electrophoresis chamber containing an alkaline buffer (pH 8.2-8.6). An electric current is applied, causing the negatively charged hemoglobin molecules to migrate towards the anode.[7][12]

-

Separation: HbA migrates fastest, followed by HbF. HbS, HbD, and HbG migrate together, while this compound, HbE, and HbA2 migrate the slowest, near the point of origin.[7]

-

Staining and Visualization: The plate is stained with a protein stain (e.g., Ponceau S) to visualize the hemoglobin bands.[12]

-

Interpretation: In HbCC, a single, dense band will be observed in the this compound/A2 position, with a complete absence of a band in the HbA position.[6]

Methodology (Acid Electrophoresis):

-

Principle: Citrate agar electrophoresis at an acid pH (6.0-6.2) is used as a confirmatory test. It separates hemoglobins based on their interaction with the agar medium.

-

Procedure: The procedure is similar to alkaline electrophoresis but uses a different support medium (citrate agar) and an acidic buffer.

-

Interpretation: At acid pH, this compound is well-separated from HbS and HbA, providing definitive identification.[5][7]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is an automated method that separates hemoglobin fractions based on their interaction with a charged stationary phase in a column (ion-exchange chromatography).[13][14] A hemolysate is injected into the column, and a buffer gradient with increasing ionic strength is passed through. Hemoglobins elute from the column at different times (retention times) based on their charge and are detected as they exit.[4][13]

Methodology:

-

Sample Preparation: A whole blood sample is automatically diluted and lysed by the HPLC instrument.

-

Injection: The prepared hemolysate is injected into the ion-exchange chromatography column.

-

Elution: Pre-programmed buffers of varying ionic strengths are pumped through the column to selectively elute the different hemoglobin fractions.

-

Detection: As each hemoglobin fraction elutes, it passes through a photometer that measures its absorbance. The instrument's software generates a chromatogram, plotting absorbance against retention time.

-

Quantification: The area under each peak in the chromatogram is calculated to determine the relative percentage of each hemoglobin variant.[13] For HbCC, a single major peak will be present at the specific retention time for this compound, representing >90% of the total hemoglobin.[14]

Diagnostic Workflow

The diagnostic process for homozygous this compound disease follows a structured pathway from initial suspicion to definitive confirmation.

Management and Therapeutic Considerations

For the vast majority of individuals with homozygous this compound disease, no specific treatment is necessary.[1] The clinical course is mild, and life expectancy is normal. Management focuses on supportive care and monitoring for potential complications.

-

Folic Acid Supplementation: Daily folic acid is often recommended to support the increased erythropoiesis driven by chronic hemolysis.[1]

-

Monitoring: Regular follow-up to monitor for complications such as cholelithiasis is advised.

-

Genetic Counseling: Given the autosomal recessive inheritance pattern, genetic counseling is important for affected individuals and their families to understand the risks of having children with other hemoglobinopathies, such as the more severe Hemoglobin SC disease.[1][2]

For drug development professionals, the key pathophysiological features of HbCC—namely, red cell dehydration via the Gardos channel and hemoglobin crystallization—represent potential therapeutic targets. Modulators of ion transport or inhibitors of crystallization could have applications not only in HbCC but also in other hemoglobinopathies where these processes contribute to the disease state.

References

- 1. Red Cell Dehydration in Sickle Cell Disease [sickle.bwh.harvard.edu]

- 2. Hemoglobin C Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hemoglobin C Disorder in Anemic Patients Referred to the National Center for Thalassemia and Genetic Counseling in Damascus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Hemoglobin Electrophoresis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 6. orpha.net [orpha.net]

- 7. learnhaem.com [learnhaem.com]

- 8. Disorders of erythrocyte hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of dehydration rates generated by maximal Gardos-channel activation in normal and sickle red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sickle cell dehydration: Pathophysiology and therapeutic applications | Semantic Scholar [semanticscholar.org]

- 11. Hemoglobin electrophoresis - Wikipedia [en.wikipedia.org]

- 12. helena.com [helena.com]

- 13. m.youtube.com [m.youtube.com]

- 14. google.com [google.com]

Whitepaper: The Pathophysiology of Hemoglobin C Crystal Formation: Mechanisms, Consequences, and Methodologies

An in-depth technical guide or whitepaper on the core pathophysiology of hemoglobin C crystal formation.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hemoglobin C (HbC) is a structural variant of adult hemoglobin A (HbA) resulting from a single point mutation in the β-globin gene. This mutation leads to the substitution of a lysine for a glutamic acid residue at the sixth position of the β-globin chain (β6 Glu→Lys).[1][2][3] While the heterozygous state (HbAC) is clinically benign, the homozygous state (HbCC) and compound heterozygous states, such as HbSC disease, are associated with significant pathophysiology driven by the intra-erythrocytic crystallization of this compound.[4][5] This document provides a comprehensive technical overview of the molecular and cellular mechanisms underlying this compound crystal formation, the factors that modulate this process, the resultant cellular and clinical consequences, and the key experimental protocols used to study this phenomenon.

Molecular Pathophysiology of Hemoglobin C

The foundational event in this compound pathophysiology is a missense mutation in the HBB gene on chromosome 11, which results in the β6 Glu→Lys substitution.[3][6] This seemingly minor change has profound effects on the physicochemical properties of the hemoglobin tetramer.

-

Altered Electrostatics and Solubility : The substitution replaces the negatively charged glutamic acid with a positively charged lysine.[1] This alteration disrupts the normal surface charge of the hemoglobin molecule, promoting electrostatic interactions between the positively charged β6-lysyl groups and negatively charged residues on adjacent hemoglobin molecules.[1][4] These interactions significantly decrease the solubility of this compound, particularly in its oxygenated (R-state) conformation, compared to HbA.[2][4][5]

-

Crystal Nucleation and Growth : Unlike the polymerization of deoxy-HbS into long fibers, this compound crystallization occurs in the oxygenated state and follows a classical nucleation and growth mechanism.[5][7] High-resolution atomic force microscopy has revealed that crystals grow through the attachment of single this compound molecules to suitable sites on the crystal surface, such as the edges of new layers generated by two-dimensional nucleation or screw dislocations.[5][8]

The Central Role of the Cellular Environment

This compound crystal formation is not solely a function of the mutant protein but is critically dependent on the intracellular environment of the red blood cell (RBC).

-

Erythrocyte Dehydration (Xerocytosis) : A key pathological feature in individuals with this compound is erythrocyte dehydration.[4][9] This process, driven by the net loss of intracellular potassium, chloride, and water, leads to an increase in the mean corpuscular hemoglobin concentration (MCHC).[3][10][11] The elevated MCHC is a primary driver for this compound crystallization, as it pushes the intracellular this compound concentration past its solubility limit, creating a state of supersaturation.[11] The K-Cl cotransport system and the Ca²⁺-activated K⁺ channel (Gardos channel) are implicated in this dehydration process.[11]

-

Cellular Consequences : The formation of intracellular crystals, which are typically dense, hexagonal, or rhomboid-shaped, has severe repercussions for the RBC.[4][12][13]

-

Reduced Deformability : The rigid crystals drastically reduce RBC flexibility and deformability.[4]

-

Increased Viscosity : The presence of crystals increases whole blood viscosity.[4][10]

-

Membrane Damage : Crystals can damage the RBC membrane, leading to fragmentation and the formation of spherocytes.[4]

-

Reduced Lifespan : These rigid, damaged cells are recognized and cleared by the spleen, reducing the RBC lifespan to 30-55 days (compared to 100-120 days for normal RBCs).[2][14] This premature destruction results in chronic mild to moderate hemolytic anemia and splenomegaly.[3][4]

-

Modulators of this compound Crystallization

The in vivo and in vitro crystallization of this compound is significantly influenced by the presence of other hemoglobin variants.

-

Inhibition by Hemoglobin F (HbF) : Fetal hemoglobin is a potent inhibitor of this compound crystallization. Studies have shown that circulating RBCs containing this compound crystals have little to no detectable HbF.[7] In vitro experiments demonstrate this inhibitory effect quantitatively; while a solution of HbCO C forms crystals within 25 minutes, the addition of 30% HbF prevents any crystal formation for over 2 hours.[7][15] This suggests that therapies aimed at increasing HbF levels could be beneficial.

-

Acceleration by Hemoglobin S (HbS) : In contrast, Hemoglobin S, the variant responsible for sickle cell disease, accelerates the crystallization of this compound.[16] This is highly relevant to the pathophysiology of HbSC disease, a condition more severe than HbCC disease.[3][5] HbS co-crystallizes with this compound, forming the same tetragonal crystals as pure this compound but at a much faster rate.[16] This acceleration likely contributes to the increased viscosity and vaso-occlusive complications seen in HbSC patients.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from hematological and in vitro studies of this compound.

Table 1: Hematological and Cellular Parameters in this compound Conditions

| Parameter | HbAA (Normal) | HbAC (Trait) | HbCC (Disease) | HbSC (Disease) |

| This compound Percentage | 0% | 28-44%[3][9] | ~95%[17] | ~50%[17] |

| Anemia | None | None[9] | Mild Hemolytic[3] | Moderate Hemolytic[17] |

| MCHC | Normal | Elevated[9] | Elevated[3] | Elevated[10][17] |

| RBC Lifespan | 100-120 days[14] | May be shortened[9] | 30-55 days[2] | Reduced |

| Peripheral Smear | Normocytic | Target cells[1] | Microcytic, Target cells, Spherocytes, this compound crystals[3][12] | Target cells, Sickle cells, this compound crystals[2][3] |

Table 2: In Vitro this compound Crystallization Kinetics

| Hemoglobin Composition | Incubation Time | Crystal Count (crystals/mm³) | Crystal Morphology | Reference |

| 100% HbCO C | 25 min | >500 (approx.) | Tetragonal | [7][15] |

| 70% HbCO C + 30% HbA | 2 hours | 550 | Orthorhombic & Tetragonal | [7][15] |

| 70% HbCO C + 30% HbF | 2 hours | 0 | None | [7][15] |

| 100% this compound | 15 min | 0 | N/A | [16] |